molecular formula C26H20N2O7 B3494961 5-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENE-1,3-DICARBOXYLIC ACID

5-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENE-1,3-DICARBOXYLIC ACID

Cat. No.: B3494961
M. Wt: 472.4 g/mol
InChI Key: HMOHLWDJLLLMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENE-1,3-DICARBOXYLIC ACID is a complex organic compound that features a unique structure with multiple functional groups. This compound is part of the indole derivative family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENE-1,3-DICARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the core indole structureThe final step involves the addition of the benzene-1,3-dicarboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the various reaction steps. The process may also involve purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENE-1,3-DICARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

5-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENE-1,3-DICARBOXYLIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENE-1,3-DICARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to various receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENE-1,3-DICARBOXYLIC ACID is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

IUPAC Name

5-[[1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carbonyl]amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O7/c1-12-6-13(2)21(14(3)7-12)28-23(30)19-5-4-15(11-20(19)24(28)31)22(29)27-18-9-16(25(32)33)8-17(10-18)26(34)35/h4-11H,1-3H3,(H,27,29)(H,32,33)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOHLWDJLLLMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC(=CC(=C4)C(=O)O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENE-1,3-DICARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
5-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENE-1,3-DICARBOXYLIC ACID
Reactant of Route 3
5-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENE-1,3-DICARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
5-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENE-1,3-DICARBOXYLIC ACID
Reactant of Route 5
Reactant of Route 5
5-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENE-1,3-DICARBOXYLIC ACID
Reactant of Route 6
Reactant of Route 6
5-[1,3-DIOXO-2-(2,4,6-TRIMETHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZENE-1,3-DICARBOXYLIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.